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molecular formula C8H6ClFO2 B2690383 4-Chloro-2-fluoro-3-methylbenzoic acid CAS No. 153556-55-9

4-Chloro-2-fluoro-3-methylbenzoic acid

Cat. No. B2690383
M. Wt: 188.58
InChI Key: COXKHUZMLXVVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05945382

Procedure details

29.0 g (0.2 mol) of 6-chloro-2-fluorotoluene are dissolved with stirring in 200 ml of dry THF. After cooling to -70° C., 151 ml (0.24 mol) of n-butyllithium in solution in hexane are added dropwise. After two hours, the reaction mixture, maintained at -70° C., is poured on solid carbon dioxide. After returning to room temperature, an aqueous ammonium chloride solution is added. The aqueous phase is extracted with ether, acidified with 6N hydrochloric acid and extracted with ether. The organic phases are dried over magnesium sulphate and concentrated to dryness. The residue is washed with heptane to give 9.0 g (0.048 mol) of 4-chloro-2-fluoro-3-methylbenzoic acid in the form of a white powder (yield: 24%; melting point: 198°)
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([F:9])[CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[C:15](=[O:17])=[O:16].[Cl-].[NH4+]>C1COCC1.CCCCCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:15]([OH:17])=[O:16])=[C:6]([F:9])[C:7]=1[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
ClC1=CC=CC(=C1C)F
Step Two
Name
Quantity
151 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture, maintained at -70° C.
CUSTOM
Type
CUSTOM
Details
After returning to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
The residue is washed with heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=C(C(=O)O)C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.048 mol
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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